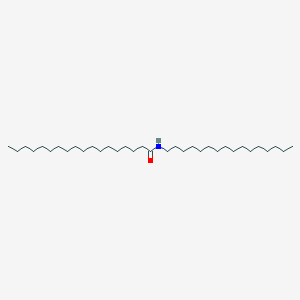
4,6-Di-tert-butyl-1,2,3-benzodithiazol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Di-tert-butyl-1,2,3-benzodithiazol-1-ium chloride is a chemical compound known for its unique structural properties and reactivity. It is characterized by the presence of tert-butyl groups and a benzodithiazolium core, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 4,6-Di-tert-butyl-1,2,3-benzodithiazol-1-ium chloride typically involves the reaction of 4,6-di-tert-butyl-1,2-benzoquinone with sulfur and chloride sources under controlled conditions. The reaction conditions often include the use of solvents like ethyl acetate and drying agents such as magnesium sulfate . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring purity and yield through optimized reaction parameters.
Analyse Chemischer Reaktionen
4,6-Di-tert-butyl-1,2,3-benzodithiazol-1-ium chloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may have different reactivity and applications.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,6-Di-tert-butyl-1,2,3-benzodithiazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4,6-Di-tert-butyl-1,2,3-benzodithiazol-1-ium chloride involves its interaction with molecular targets through its reactive functional groups. The compound can participate in redox reactions, influencing cellular pathways and molecular processes. Its tert-butyl groups provide steric hindrance, affecting its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
4,6-Di-tert-butyl-1,2,3-benzodithiazol-1-ium chloride can be compared with similar compounds such as:
2,6-Di-tert-butyl-1,4-benzoquinone: Known for its antioxidant properties and used in various chemical reactions.
2,6-Di-tert-butyl-4-methylphenol:
3,6-Di-tert-butyl-1,2-benzoquinone: Studied for its unique redox properties and applications in organic synthesis.
Eigenschaften
CAS-Nummer |
86044-90-8 |
|---|---|
Molekularformel |
C14H20ClNS2 |
Molekulargewicht |
301.9 g/mol |
IUPAC-Name |
4,6-ditert-butyl-1,2,3-benzodithiazol-1-ium;chloride |
InChI |
InChI=1S/C14H20NS2.ClH/c1-13(2,3)9-7-10(14(4,5)6)12-11(8-9)16-17-15-12;/h7-8H,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WCCYPRRWGOLSLY-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=CC2=[S+]SN=C2C(=C1)C(C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate](/img/structure/B14421796.png)


![N-(4-Methoxyphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14421813.png)








![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)
